7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through a one-pot regioselective reaction. This involves the use of aromatic aldehydes and 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one as starting materials. The reaction is typically catalyzed by copper (I) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the one-pot regioselective synthesis makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound is similar in structure but has a chlorine atom instead of a bromine atom at the 7th position.
8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Another similar compound with a different core structure but similar substituents.
Uniqueness
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the benzoxazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1702637-01-1 |
---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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